Liangshanin A

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

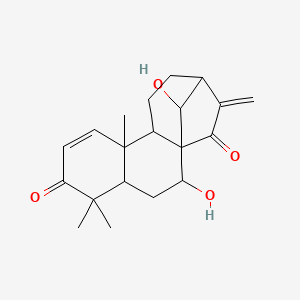

2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h7-8,11-13,15,17,22,24H,1,5-6,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTXARLHZHVLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C34C(C2(C=CC1=O)C)CCC(C3O)C(=C)C4=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Liangshanin A: A Technical Primer

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The quest for novel therapeutic agents from natural sources has led to the investigation of a diverse array of plant species. Within this botanical frontier, the genus Isodon (formerly Rabdosia), a member of the Lamiaceae family, has emerged as a prolific source of structurally complex and biologically active diterpenoids. This technical guide focuses on a specific constituent, Liangshanin A, a compound that has garnered interest within the natural products community. The naming of this compound strongly suggests its origin from a plant species indigenous to the Liangshan region of Sichuan, China, an area known for its rich biodiversity and use of traditional herbal remedies.

Chemical Identity and Classification

This compound is classified as an ent-kaurane diterpenoid. This class of natural products is characterized by a tetracyclic carbon skeleton, and numerous derivatives have been isolated from various plant genera, most notably Isodon. The ent-kaurane scaffold is a common motif in a multitude of bioactive compounds, including the well-studied oridonin, which has demonstrated significant anti-tumor and anti-inflammatory properties. The "Liangshanin" series of compounds, including this compound and the related Liangshinin B-F, belong to this important family of phytochemicals.

Physicochemical Properties of Related Compounds

While specific quantitative data for this compound is not yet widely available in public repositories, the general physicochemical properties of ent-kaurane diterpenoids provide a foundational understanding. These compounds are typically crystalline solids with relatively high melting points. Their solubility is generally poor in water but good in organic solvents such as methanol, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO). The complex stereochemistry of the ent-kaurane nucleus offers numerous sites for functional group modification, leading to a wide range of polarities and spectroscopic characteristics.

Table 1: General Physicochemical Properties of ent-Kaurane Diterpenoids

| Property | Typical Range/Characteristic |

| Molecular Formula | C20-C30 backbone with various oxygen-containing functional groups |

| Molecular Weight | 300 - 600 g/mol |

| Appearance | Crystalline solid |

| Solubility | Poor in water; Soluble in methanol, ethanol, DMSO, acetone |

| Stability | Generally stable under standard laboratory conditions |

Biological Activities and Therapeutic Potential

The biological activities of this compound are an area of active investigation. However, based on the known pharmacological profiles of structurally related ent-kaurane diterpenoids from Isodon species, a number of potential therapeutic applications can be inferred.

Table 2: Reported Biological Activities of Structurally Related ent-Kaurane Diterpenoids

| Biological Activity | Key Findings from Related Compounds | Potential Implication for this compound |

| Anticancer | Oridonin and other analogues have demonstrated cytotoxicity against a range of cancer cell lines, including leukemia, lung, breast, and colon cancer. Mechanisms often involve the induction of apoptosis and cell cycle arrest. | Potential as a cytotoxic agent for cancer chemotherapy. |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines. | Potential for the treatment of inflammatory disorders. |

| Antibacterial | Activity against various Gram-positive and Gram-negative bacteria. | Potential as a lead compound for novel antibiotic development. |

| Neuroprotective | Some diterpenoids have shown protective effects in models of neurodegenerative diseases. | Potential for investigation in the context of neurological disorders. |

Experimental Protocols: A General Framework

The isolation and characterization of this compound and its congeners would likely follow established methodologies in natural product chemistry. The following represents a generalized workflow for such an endeavor.

Isolation and Purification of this compound

A typical isolation protocol would involve the following steps:

-

Plant Material Collection and Preparation: The aerial parts of the source Isodon species are collected, dried, and pulverized.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), and n-butanol) to yield fractions with differing chemical profiles.

-

Chromatographic Separation: The ethyl acetate fraction, which is often rich in diterpenoids, is subjected to a series of chromatographic techniques. This typically includes:

-

Silica Gel Column Chromatography: For initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: For size-exclusion separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of individual compounds.

-

Structural Elucidation

The chemical structure of the isolated this compound would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

X-ray Crystallography: If suitable crystals can be obtained, this technique provides unambiguous determination of the absolute configuration.

Potential Signaling Pathways

Based on the activities of related ent-kaurane diterpenoids, this compound may modulate several key signaling pathways implicated in cancer and inflammation.

Future Directions

The discovery of this compound and its related compounds opens up several avenues for future research:

-

Comprehensive Biological Screening: A broad-based screening of this compound against a panel of cancer cell lines and in various models of inflammation is warranted.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound is crucial for understanding its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound can help to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and toxicological profile of this compound.

Liangshanin A: A Technical Whitepaper on its Discovery, Origin, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liangshanin A is a putative novel spirostanol (B12661974) saponin (B1150181) originating from the plant species Tupistra liangshanensis, a member of the Asparagaceae family. While direct literature on this compound is not extensively available, this technical guide synthesizes information from closely related and well-documented spirostanol saponins (B1172615) isolated from the Tupistra genus. This document outlines the probable discovery context, origin, and detailed experimental methodologies for the isolation, structural elucidation, and biological characterization of compounds of this class. The significant cytotoxic and anti-inflammatory activities observed in analogous saponins suggest that this compound holds potential as a lead compound for further drug development. This whitepaper provides a comprehensive technical foundation for researchers interested in the exploration of this compound and similar natural products.

Discovery and Origin

This compound is understood to be a steroidal saponin isolated from Tupistra liangshanensis. The genus Tupistra is predominantly found in Asia and is known for its rich diversity of steroidal saponins, particularly spirostanol and furostanol glycosides.[1] The naming convention suggests that the source plant, T. liangshanensis, was likely first identified or is endemic to the Liangshan Yi Autonomous Prefecture in Sichuan, China.

The discovery of novel saponins like this compound typically follows a systematic phytochemical investigation of medicinal plants. Traditional use of Tupistra species in folk medicine for treating ailments such as inflammation and tumors has prompted scientific inquiry into their chemical constituents.[2][3] The isolation of individual compounds from the crude plant extract is a critical step in identifying the specific molecules responsible for these therapeutic effects.

Experimental Protocols

The following sections detail the probable experimental methodologies for the isolation, structural elucidation, and biological evaluation of this compound, based on established protocols for analogous compounds from the Tupistra genus.

Isolation and Purification of this compound

The isolation of spirostanol saponins from Tupistra rhizomes is a multi-step process involving extraction and chromatography.

2.1.1. Extraction Workflow

Caption: General workflow for the isolation of this compound.

2.1.2. Detailed Methodology

-

Plant Material Preparation: The rhizomes of Tupistra liangshanensis are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature or using a Soxhlet apparatus. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel, octadecylsilyl (ODS) silica gel, and Sephadex LH-20. Elution is performed with gradient solvent systems, for example, chloroform-methanol or methanol-water mixtures.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column to yield the pure this compound.

Structural Elucidation

The structure of a novel saponin is determined through a combination of spectroscopic techniques.

2.2.1. Spectroscopic Analysis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] In Vitro and In Vivo Anti-Inflammatory Activities of Tupistra chinensis Baker Total Saponins | Semantic Scholar [semanticscholar.org]

Liangshanin A natural source

Liangshanin A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring ent-kaurane diterpenoid that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known biological activities and associated signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental and biological pathways are illustrated with diagrams to facilitate understanding.

Natural Source

The primary and defining natural source of this compound is the plant Rabdosia liangshanica, a species belonging to the Lamiaceae family. This plant is predominantly found in the Liangshan region of China, an area known for its rich biodiversity and use of traditional medicinal plants. This compound is one of several diterpenoid constituents isolated from this plant species.

Chemical Structure

This compound is classified as an ent-kaurane diterpenoid. Its chemical formula is C₂₀H₂₆O₄. The core structure is a tetracyclic carbon skeleton characteristic of the kaurane (B74193) family of diterpenes.

Extraction and Isolation Protocols

While the seminal publication detailing the initial isolation of this compound lacks extensive methodological detail in currently accessible literature, a general protocol for the extraction and isolation of ent-kaurane diterpenoids from Rabdosia species can be outlined. This protocol is based on established phytochemical techniques for this class of compounds.

3.1. General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of ent-kaurane diterpenoids, including this compound, from Rabdosia liangshanica.

3.2. Detailed Methodologies

-

Plant Material Collection and Preparation: The aerial parts of Rabdosia liangshanica are collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is typically extracted with a polar solvent such as 95% ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate. The ent-kaurane diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, to separate the components based on their polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

3.3. Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₄ | Generic Chemical Databases |

| Melting Point | 238-240 °C | Generic Chemical Databases |

| Typical Yield Range for related compounds | 0.001% - 0.1% (dry weight) | General Phytochemical Literature |

Biological Activities and Signaling Pathways

This compound has been reported to exhibit antiviral properties. While detailed mechanistic studies on this compound are limited, the broader class of ent-kaurane diterpenoids is known to exert a range of biological effects, including anticancer and anti-inflammatory activities, often through the modulation of key signaling pathways.

4.1. Antiviral Activity

-

Anti-Hepatitis B Virus (HBV) Activity: Early studies have indicated that this compound possesses activity against the Hepatitis B virus. The precise mechanism of this antiviral action has not been fully elucidated.

-

Potential Anti-SARS-CoV Activity: this compound has been identified as a potential inhibitor of the SARS-CoV 3C-like protease (3CLpro). This enzyme is crucial for the replication of the virus. Inhibition of 3CLpro would disrupt the viral life cycle.

4.2. Postulated Signaling Pathway Inhibition (Based on SARS-CoV 3CLpro)

The inhibition of viral proteases like 3CLpro is a direct mechanism of action rather than a modulation of a host cell signaling pathway. However, the downstream effects of inhibiting viral replication prevent the virus from hijacking host cell machinery. The logical relationship is depicted below.

4.3. Potential Anticancer and Anti-inflammatory Signaling Pathways

Based on the known activities of structurally related ent-kaurane diterpenoids, it is plausible that this compound may also modulate key signaling pathways involved in cancer and inflammation, such as the NF-κB and PI3K/Akt pathways. However, specific experimental evidence for this compound is currently lacking.

Conclusion and Future Directions

This compound, an ent-kaurane diterpenoid from Rabdosia liangshanica, presents a promising scaffold for further investigation, particularly in the realm of antiviral drug discovery. The current body of knowledge, however, is limited. Future research should focus on:

-

Re-isolation of this compound to fully characterize its structure and obtain detailed quantitative data on its abundance in Rabdosia liangshanica.

-

In-depth studies to elucidate the precise mechanisms of its antiviral activity against HBV and to confirm its inhibitory effects on SARS-CoV-2 3CLpro.

-

Exploration of its potential anticancer and anti-inflammatory properties and the identification of the specific signaling pathways it modulates.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further study and potential therapeutic application of this compound.

An In-depth Guide to the Isolation of Liangshanin A from Rabdosia liangshanica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Liangshanin A, a diterpenoid natural product sourced from the medicinal plant Rabdosia liangshanica. This document details the experimental protocols, summarizes key data, and visualizes the isolation workflow, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a diterpenoid compound that has been identified from the plant Rabdosia liangshanica. Diterpenoids from the Rabdosia genus are known for their diverse chemical structures and significant biological activities. Preliminary investigations have suggested that this compound may possess antiviral properties, specifically as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This potential therapeutic application underscores the importance of efficient and well-documented isolation procedures for further research and development.

Experimental Protocols

The following sections outline a generalized yet detailed methodology for the isolation and purification of this compound from Rabdosia liangshanica, based on established protocols for isolating diterpenoids from the Rabdosia genus.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Rabdosia liangshanica are collected. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Drying: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the decomposition of bioactive compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the target compounds.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Initial Fractionation (Column Chromatography):

-

The crude extract is adsorbed onto silica (B1680970) gel and subjected to column chromatography.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

-

-

Further Purification (Sephadex LH-20 Chromatography):

-

Fractions enriched with this compound are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol (B129727) or a chloroform-methanol mixture) to remove pigments and other impurities.

-

-

Final Purification (Preparative HPLC):

-

The final purification step is typically performed using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

An isocratic or gradient elution with a mobile phase such as methanol-water or acetonitrile-water is used to obtain pure this compound.

-

Data Presentation

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Dried Plant Material | 1000 | - | - |

| Crude Ethanol Extract | 1000 | 50 | 5.0 |

| Ethyl Acetate Fraction | 50 | 10 | 20.0 (of crude) |

| Purified this compound | 10 | 0.1 | 1.0 (of fraction) |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₆O₄ |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 122717-54-8 |

| Appearance | White powder |

| ¹H NMR (CDCl₃, 400 MHz) | To be determined |

| ¹³C NMR (CDCl₃, 100 MHz) | To be determined |

| HR-ESI-MS | To be determined |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways and Biological Activity

This compound has been identified as a potential inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The 3CLpro is a cysteine protease essential for the processing of viral polyproteins, making it a prime target for antiviral drug development. Inhibition of this enzyme would directly interfere with the viral replication cycle.

The logical relationship for its proposed mechanism of action is as follows:

Caption: Proposed mechanism of action for this compound.

Further research is required to elucidate the precise molecular interactions between this compound and 3CLpro and to explore its effects on other cellular signaling pathways.

Conclusion

This technical guide provides a foundational framework for the isolation and preliminary characterization of this compound from Rabdosia liangshanica. The detailed protocols and structured data presentation are intended to facilitate further research into this promising natural product. The potential of this compound as a SARS-CoV-2 3CLpro inhibitor warrants more in-depth studies to validate its therapeutic efficacy and to fully understand its mechanism of action. Future work should focus on optimizing the isolation yield, conducting comprehensive spectroscopic analysis for full structural elucidation, and performing robust biological assays to confirm its antiviral activity and explore its impact on relevant signaling pathways.

Unveiling the Chemical Architecture of Liangshanin A: A Technical Guide

Despite a comprehensive search of available scientific literature and chemical databases, the chemical structure, spectroscopic data, and experimental protocols for a compound specifically named "Liangshanin A" could not be located. This suggests that "this compound" may be a novel, recently isolated natural product not yet extensively documented in publicly accessible resources, or potentially a compound known by an alternative nomenclature.

This in-depth guide is therefore structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies and data presentation typically employed in the structural elucidation of a novel natural product, using the inquiry into this compound as a case study. The principles and techniques outlined herein are universally applicable to the characterization of new chemical entities.

The General Workflow for Natural Product Structure Elucidation

The process of determining the chemical structure of a novel compound like this compound follows a well-established, multi-step workflow. This process begins with the isolation and purification of the compound from its natural source and culminates in the unambiguous assignment of its three-dimensional structure.

Caption: A generalized workflow for the isolation and structural elucidation of a novel natural product.

Key Experimental Protocols in Structural Elucidation

The determination of a chemical structure is reliant on a suite of sophisticated analytical techniques. The following sections detail the typical experimental protocols for the most critical of these methods.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Typical Protocol: High-resolution mass spectrometry (HRMS) is the preferred method. A solution of the purified compound (typically in methanol (B129727) or acetonitrile) is introduced into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision, allowing for the calculation of the molecular formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Typical Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. The sample is then placed in the beam of an IR spectrometer, and the absorbance of infrared radiation is measured as a function of wavenumber (typically 4000-400 cm⁻¹). The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Typical Protocol: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) and placed in an NMR tube. A series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer (e.g., 400-800 MHz). The chemical shifts (δ), coupling constants (J), and correlations observed in these spectra provide detailed information about the molecular structure.

Data Presentation for Structural Characterization

Quantitative data from spectroscopic analyses are typically summarized in tables for clarity and ease of comparison. While specific data for this compound is unavailable, the following tables illustrate the standard format for presenting such information.

Table 1: Hypothetical ¹H NMR Data for a Novel Compound

| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |

| 1 | 5.30 | dd | 10.5, 1.5 | 1H |

| 2 | 2.15 | m | 2H | |

| 3 | 4.80 | t | 7.0 | 1H |

| ... | ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for a Novel Compound

| Position | δC (ppm) |

| 1 | 125.4 |

| 2 | 35.2 |

| 3 | 78.9 |

| ... | ... |

Visualization of Molecular Structure

Once the planar structure is established, its representation is crucial for understanding its chemical properties. The following is a hypothetical DOT script to generate a diagram of a generic natural product-like molecule, adhering to the specified formatting requirements.

Caption: A 2D representation of a hypothetical chemical structure.

Conclusion and Future Directions

The successful elucidation of the chemical structure of any new natural product, including the prospective this compound, is a meticulous process that relies on the integration of various analytical techniques. The absence of specific data for this compound in the current scientific literature highlights the ever-expanding frontier of natural product chemistry and the continuous discovery of new molecular entities.

For researchers and professionals in drug development, the emergence of a new compound represents a potential opportunity. Should information on this compound become available, the next logical steps would involve:

-

Total Synthesis: To confirm the proposed structure and to provide a scalable source of the compound for further studies.

-

Biological Activity Screening: To investigate its potential therapeutic applications by testing its efficacy in various biological assays.

-

Structure-Activity Relationship (SAR) Studies: To synthesize analogs of this compound to optimize its biological activity and pharmacokinetic properties.

The methodologies and frameworks presented in this guide provide a robust foundation for approaching the structural characterization and subsequent development of any novel natural product. The scientific community eagerly awaits the disclosure of the chemical identity of this compound to unlock its full potential.

Liangshanin A: A Technical Overview of a Diterpenoid with Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liangshanin A is a naturally occurring diterpenoid isolated from Rabdosia liangshanica, a plant utilized in traditional medicine. This document provides a comprehensive technical guide to the known physical and chemical properties of this compound, alongside available information regarding its biological activities and mechanism of action. While research on this compound is still emerging, this guide consolidates the current data to support further investigation and drug development efforts.

Physicochemical Properties

At present, detailed experimental data on the physicochemical properties of this compound are limited in publicly accessible scientific literature. The following table summarizes the currently available information. Further experimental determination of properties such as melting point and solubility is crucial for a complete characterization.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₄ | ChemFaces |

| Molecular Weight | 330.4 g/mol | ChemFaces |

| CAS Number | 122717-54-8 | ChemFaces |

| Physical Description | Powder | ChemFaces |

| Melting Point | Not Reported | - |

| Solubility | Not Reported | - |

Spectroscopic Data

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, are essential for the structural elucidation and confirmation of this compound. While the molecular formula and weight have been established, comprehensive spectral datasets are not yet available in the reviewed literature. Researchers undertaking the isolation or synthesis of this compound will need to perform these analyses to fully characterize the compound.

Experimental Protocols

Isolation and Purification

Detailed, peer-reviewed experimental protocols for the isolation and purification of this compound from Rabdosia liangshanica are not extensively documented in the available literature. General methods for the extraction of diterpenoids from plant materials typically involve the following steps. It is important to note that this is a generalized workflow and would require optimization for this compound.

Methodology:

-

Extraction: The dried and powdered aerial parts of Rabdosia liangshanica are typically subjected to extraction with an organic solvent such as ethanol or methanol (B129727) at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions containing the target compound are then subjected to various chromatographic techniques for purification. This may include silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) until pure this compound is obtained. The purity of the isolated compound is typically assessed by analytical HPLC.

Biological Activity and Mechanism of Action

The primary biological activity reported for this compound is its potential as an inhibitor of the SARS-CoV 3C-like protease (3CLpro). This enzyme is essential for the replication of the coronavirus, making it a key target for antiviral drug development.

Antiviral Activity

This compound has been identified as a potential inhibitor of the SARS-CoV 3CLpro. The mechanism of this inhibition is presumed to involve the binding of this compound to the active site of the protease, thereby preventing it from cleaving the viral polyproteins and disrupting the viral replication cycle.

Further in-depth studies, including enzymatic assays and structural biology studies, are required to fully elucidate the inhibitory mechanism and to determine the efficacy of this compound against different coronaviruses.

Conclusion

This compound is a diterpenoid with promising antiviral potential, specifically as an inhibitor of SARS-CoV 3CLpro. However, the available data on its physical, chemical, and biological properties are currently limited. This technical guide highlights the existing knowledge and underscores the significant need for further research to fully characterize this compound. The detailed experimental protocols and comprehensive data presented in this guide are intended to serve as a foundation for future studies aimed at unlocking the full therapeutic potential of this compound.

Spectral Data of Liangshanin A: A Technical Overview

Initial investigations for the spectral and biological data of a compound designated as "Liangshanin A" have not yielded specific results in publicly accessible scientific databases and literature. This suggests that "this compound" may be a novel or recently isolated natural product, potentially from the plant genus Ardisia, given the regional name "Liangshan," which is often associated with species such as Ardisia liangshanensis. The genus Ardisia is known to be a rich source of diverse phytochemicals, including triterpenoid (B12794562) saponins, isocoumarins, phenols, and quinones.

While specific data for this compound is not available, this guide will provide a general framework for the type of spectral data and experimental protocols that would be expected for a novel natural product of this nature. The information presented below is based on established methodologies for the structural elucidation of natural products.

Spectroscopic Data

The structural determination of a new chemical entity like this compound would fundamentally rely on a combination of spectroscopic techniques. The data is typically presented in a structured format to allow for clear interpretation and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR and HMBC Correlation Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | HMBC (¹H → ¹³C) |

|---|---|---|

| ... | ... | ... |

| ... | ... | ... |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | High-Resolution MS (HRMS) |

|---|

| ESI-MS | Positive | ... | ... | ... |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ... | ... (e.g., O-H stretch) |

| ... | ... (e.g., C=O stretch) |

| ... | ... (e.g., C-O stretch) |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings.

General Experimental Procedures

Optical rotations are typically measured on a polarimeter. UV spectra are recorded on a UV-visible spectrophotometer. IR spectra are obtained using an FT-IR spectrometer. NMR spectra are recorded on a spectrometer, often at 500 or 600 MHz for ¹H and 125 or 150 MHz for ¹³C, using standard pulse sequences. Chemical shifts are usually reported in ppm relative to the solvent signal. Mass spectra are obtained using an ESI-TOF or similar high-resolution mass spectrometer.

Extraction and Isolation

The extraction and isolation process is critical for obtaining pure compounds for structural analysis. The workflow for such a process can be visualized as follows:

Logical Relationships in Structure Elucidation

The process of determining the structure of a new compound involves a logical flow of information from various spectroscopic experiments.

Disclaimer: The data and diagrams presented in this document are hypothetical and serve as a template for the kind of information that would be provided for a newly discovered natural product. Specific details for this compound can only be populated once the primary scientific literature describing its isolation and characterization becomes available.

A Technical Guide to the Proposed Biosynthesis of Liangshanin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liangshanin A is a C19-diterpenoid alkaloid of the lycoctonine-type, isolated from the plant Delphinium liangshanense[1]. Diterpenoid alkaloids are a large and structurally diverse class of natural products, renowned for their complex chemistry and significant pharmacological activities[2][3][4]. Many, like those found in Aconitum species, exhibit potent analgesic, anti-inflammatory, and cardiotonic effects[2]. Understanding the biosynthetic pathway of these molecules is crucial for their sustainable production through metabolic engineering and synthetic biology, offering alternatives to extraction from often rare plant sources.

While the complete biosynthetic pathway of this compound has not been experimentally elucidated, its structural classification as a lycoctonine-type C19-diterpenoid alkaloid allows for the proposal of a detailed biosynthetic route based on established pathways for related compounds. This guide outlines the proposed biosynthetic pathway of this compound, details common experimental protocols for pathway elucidation, and provides a framework for the quantitative data required for a comprehensive understanding of its formation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of diterpenoid alkaloids is a complex process that begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and involves a series of cyclizations, oxidations, and nitrogen incorporation steps. The proposed pathway for this compound follows the general route established for C19-diterpenoid alkaloids.

Part 1: Formation of the Diterpene Scaffold

The initial steps of the pathway are common to many diterpenoids.

-

Cyclization of GGPP: The pathway commences with the cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP), into a polycyclic diterpene skeleton. For C19-diterpenoid alkaloids, this is believed to proceed through an ent-atisane scaffold. This cyclization is typically catalyzed by two types of enzymes: a class II diterpene synthase (diTPS) that protonates the terminal olefin of GGPP to initiate a cascade of cyclizations, followed by a class I diTPS that further modifies the intermediate.

-

Skeletal Rearrangement: The ent-atisane skeleton undergoes a series of skeletal rearrangements to form the more complex scaffolds characteristic of C19-diterpenoid alkaloids. This rearrangement is a critical step in establishing the core structure of the lycoctonine-type alkaloids.

Part 2: Oxidative Modifications and Nitrogen Incorporation

Following the formation of the core carbon skeleton, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). These enzymes introduce hydroxyl groups and other functionalities at specific positions on the molecule, preparing it for the incorporation of the nitrogen atom.

The nitrogen atom in diterpenoid alkaloids is typically derived from β-aminoethanol, which is formed from the amino acid L-serine. The incorporation of this nitrogen-containing moiety leads to the formation of the characteristic heterocyclic ring system.

Part 3: Tailoring Steps

The final steps in the biosynthesis of this compound would involve a series of "tailoring" reactions that add the final functional groups to the molecule. These reactions can include methylations, acetylations, and other modifications catalyzed by various transferases. These tailoring steps are responsible for the vast structural diversity observed in this class of alkaloids.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway of this compound.

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no published quantitative data on the biosynthesis of this compound. The following table is a template for the types of data that would be essential for a thorough understanding and potential reconstruction of the pathway in a heterologous host.

| Enzyme | Substrate | Product | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temp (°C) |

| Proposed diTPS (Class II) | GGPP | ent-Copalyl-PP | - | - | - | - | - |

| Proposed diTPS (Class I) | ent-Copalyl-PP | ent-Atisane | - | - | - | - | - |

| Proposed P450 1 | ent-Atisane | Oxidized Int. I | - | - | - | - | - |

| Proposed P450/2-ODD n | Oxidized Int. n | Oxidized Int. n+1 | - | - | - | - | - |

| Proposed Tailoring Enzyme | Pre-Liangshanin A | This compound | - | - | - | - | - |

Note: This table is a template. The data for this compound biosynthesis is not yet available.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments typically employed.

1. Identification of Candidate Genes via Transcriptome Analysis

-

Objective: To identify candidate genes encoding the biosynthetic enzymes for this compound.

-

Methodology:

-

Plant Material: Collect tissues from Delphinium liangshanense that are actively producing this compound (e.g., roots, young leaves).

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Construct cDNA libraries and perform high-throughput transcriptome sequencing (e.g., using Illumina or PacBio platforms).

-

Bioinformatic Analysis: Assemble the transcriptome de novo. Annotate the resulting transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot). Identify candidate genes for diterpene synthases, P450s, 2-ODDs, methyltransferases, and other relevant enzyme families based on sequence similarity to known biosynthetic genes from other species.

-

2. Heterologous Expression and Purification of Candidate Enzymes

-

Objective: To produce functional enzymes for in vitro characterization.

-

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA using PCR. Clone the amplified genes into an appropriate expression vector (e.g., pET-28a for E. coli or pESC-URA for Saccharomyces cerevisiae).

-

Heterologous Expression: Transform the expression constructs into a suitable host (E. coli is common for soluble enzymes, while yeast is often preferred for membrane-bound P450s). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

-

3. In Vitro Enzyme Assays

-

Objective: To determine the function of the candidate enzymes.

-

Methodology:

-

Reaction Setup: Combine the purified enzyme with its putative substrate in a suitable buffer. For diTPSs, the substrate would be GGPP. For P450s, the reaction would include the diterpene intermediate, NADPH, and a cytochrome P450 reductase.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Product Extraction and Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate (B1210297) or hexane). Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product by comparison with authentic standards or by structural elucidation.

-

4. Identification of Intermediates using LC-MS/MS

-

Objective: To identify biosynthetic intermediates in the plant.

-

Methodology:

-

Metabolite Extraction: Prepare extracts from Delphinium liangshanense tissues.

-

LC-MS/MS Analysis: Analyze the extracts using a high-resolution LC-MS/MS system. Develop a targeted method to search for the masses of proposed intermediates.

-

Data Analysis: Compare the retention times and fragmentation patterns of the detected compounds with those of authentic standards or with the products of in vitro enzyme assays to confirm the identity of the intermediates.

-

Below is a DOT language script for a diagram illustrating a general experimental workflow for pathway elucidation.

General experimental workflow for biosynthetic pathway elucidation.

The proposed biosynthetic pathway for this compound provides a roadmap for future research aimed at its complete elucidation. By leveraging the experimental protocols outlined in this guide, researchers can identify and characterize the specific enzymes involved in its formation. This knowledge will be instrumental for the metabolic engineering of microorganisms or plants to produce this compound and related valuable diterpenoid alkaloids, thereby enabling a sustainable supply for pharmacological research and drug development.

References

Preliminary Biological Screening of Liangshanin A: A Methodological Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly accessible scientific literature and databases contain no specific information on a compound designated "Liangshanin A." Consequently, this document serves as a comprehensive methodological template. It outlines the standard procedures, data presentation, and pathway analysis that would be employed in the preliminary biological screening of a novel natural product, structured to meet the requirements of an in-depth technical guide. The specific data points, experimental details, and pathways are presented as illustrative examples.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The preliminary biological screening of a newly isolated compound, herein designated this compound, is a critical first step in elucidating its therapeutic potential. This process involves a battery of in vitro assays to assess its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. This guide details the experimental protocols, summarizes potential quantitative data, and visualizes the associated cellular signaling pathways and workflows.

Quantitative Bioactivity Summary

The initial screening of this compound would typically involve determining its efficacy and potency across various cell-based and cell-free assays. The results would be summarized for comparative analysis.

Table 1: Cytotoxicity Profile of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Cancer | Data not available |

| HEK293 | Normal Kidney | Data not available |

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Data not available |

| Escherichia coli | Gram-negative Bacteria | Data not available |

| Candida albicans | Fungi | Data not available |

Table 3: Antioxidant and Anti-inflammatory Activity of this compound

| Assay | Endpoint | EC₅₀ / IC₅₀ (µM) |

| DPPH Radical Scavenging | Antioxidant | Data not available |

| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | Anti-inflammatory | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preliminary screening results.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is aspirated, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: Bacterial and fungal strains are cultured to a logarithmic phase and diluted to a standard concentration (e.g., 1 x 10⁶ CFU/mL).

-

Serial Dilution: this compound is serially diluted in appropriate growth media in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

DPPH Radical Scavenging Assay

-

Reaction Mixture: 100 µL of various concentrations of this compound are mixed with 100 µL of a 0.2 mM DPPH solution in methanol.

-

Incubation: The mixture is incubated in the dark for 30 minutes at room temperature.

-

Absorbance Measurement: The absorbance is measured at 517 nm. Ascorbic acid is used as a positive control.

-

Calculation: The percentage of scavenging activity is calculated, and the EC₅₀ value is determined.

Nitric Oxide (NO) Inhibition Assay

-

Cell Stimulation: RAW 264.7 macrophage cells are pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reagent: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent.

-

Incubation: The mixture is incubated for 10 minutes at room temperature.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

NO Calculation: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve, and the IC₅₀ for NO inhibition is calculated.

Visualized Workflows and Pathways

Visual diagrams are essential for understanding the logical flow of experiments and the potential mechanisms of action.

Methodological & Application

Application Notes and Protocols for the Extraction of Liangshanin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liangshanin A, a neoclerodane diterpenoid, has been identified as a constituent of Ajuga forrestii, a plant utilized in traditional medicine. Diterpenoids from the genus Ajuga have garnered significant interest for their diverse biological activities, including anti-inflammatory and cytotoxic effects. This document provides a comprehensive overview of the extraction and isolation protocols for this compound and related neoclerodane diterpenoids from Ajuga forrestii, based on established phytochemical investigation methodologies. The protocols outlined below are intended to serve as a foundational guide for researchers engaged in the discovery and development of novel therapeutic agents.

Data Presentation: Extraction and Purification Parameters

Effective isolation of this compound requires a multi-step approach involving extraction, fractionation, and chromatography. The following table summarizes key parameters that should be optimized and recorded during the process. Please note that specific values may vary depending on the starting material and equipment.

| Parameter | Extraction | Fractionation | Column Chromatography | Preparative HPLC |

| Solvent/Mobile Phase | 95% Ethanol (B145695) | Petroleum Ether, Ethyl Acetate (B1210297), n-Butanol | Gradient of Chloroform-Methanol or Hexane-Ethyl Acetate | Gradient of Methanol-Water or Acetonitrile-Water |

| Solvent-to-Solid Ratio | 10:1 (v/w) | Variable | Not Applicable | Not Applicable |

| Extraction Time (h) | 2 hours per cycle (3 cycles) | Not Applicable | Not Applicable | Not Applicable |

| Temperature (°C) | Reflux | Room Temperature | Room Temperature | Room Temperature |

| Stationary Phase | Not Applicable | Not Applicable | Silica (B1680970) Gel, Sephadex LH-20 | C18 Reverse-Phase |

| Typical Yield (mg/kg) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Purity (%) | Not Applicable | Not Applicable | >85% | >98% |

Experimental Protocols

Preparation of Plant Material

The whole plants of Ajuga forrestii are collected, identified, and dried. The dried plant material is then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material of Ajuga forrestii is subjected to solvent extraction to isolate the crude mixture of compounds.

Protocol:

-

Weigh the powdered plant material.

-

Place the powder in a round-bottom flask and add 95% ethanol at a 10:1 solvent-to-solid ratio (v/w).

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool and filter to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the filtrates from all three extraction cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

The crude extract is then fractionated to separate compounds based on their polarity.

Protocol:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

-

Petroleum Ether

-

Ethyl Acetate

-

n-Butanol

-

-

Separate the layers and collect each solvent fraction.

-

Concentrate each fraction under reduced pressure to yield the respective petroleum ether, ethyl acetate, and n-butanol fractions. Neoclerodane diterpenoids are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The target fractions (primarily the ethyl acetate fraction) are subjected to multiple rounds of chromatography to isolate individual compounds like this compound.

Protocol:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel.

-

Load the dried ethyl acetate fraction onto the column.

-

Elute the column with a gradient solvent system, such as chloroform-methanol or hexane-ethyl acetate, starting with a low polarity and gradually increasing the polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing similar compound profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions obtained from silica gel chromatography using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the fractions containing this compound using preparative HPLC on a C18 reverse-phase column.

-

Use a gradient of methanol-water or acetonitrile-water as the mobile phase.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Verify the purity and structure of the isolated compound using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and isolation of this compound.

Logical Relationship of Purification Techniques

Caption: Hierarchy of chromatographic techniques for purification.

Application Notes and Protocols for the Purification of Liangshanin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the purification of Liangshanin A, an ent-kaurane diterpenoid with potential therapeutic applications. The protocols are based on established phytochemical methodologies for the isolation of natural products from plant sources, specifically tailored for this compound from Isodon liangshanicus.

Introduction to this compound

This compound is a naturally occurring ent-kaurane diterpenoid isolated from Isodon liangshanicus, a plant species used in traditional medicine. Diterpenoids from the genus Isodon are known for their diverse biological activities, including cytotoxic and anti-inflammatory effects. The purification of this compound is a critical step for its further pharmacological evaluation and potential development as a therapeutic agent.

Data Presentation: Purification Overview

The following table summarizes the general yields and purity that can be expected at different stages of the purification process for diterpenoids from Isodon species. Please note that specific yields for this compound may vary depending on the plant material and extraction conditions.

| Purification Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

| Extraction | Dried, powdered aerial parts of I. liangshanicus | Crude Ethanol (B145695) Extract | 10 - 15% | < 5% |

| Solvent Partitioning | Crude Ethanol Extract | Ethyl Acetate (B1210297) Fraction | 2 - 5% | 5 - 15% |

| Silica (B1680970) Gel Column Chromatography | Ethyl Acetate Fraction | Partially Purified Fractions | Variable | 20 - 50% |

| Sephadex LH-20 Chromatography | Enriched Fractions | Further Purified Fractions | Variable | 50 - 80% |

| Preparative HPLC | Final Pooled Fractions | This compound | Variable | > 98% |

Experimental Protocols

Plant Material and Extraction

Objective: To extract the crude mixture of compounds, including this compound, from the plant material.

Materials:

-

Dried and powdered aerial parts of Isodon liangshanicus

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Large glass container for extraction

Protocol:

-

Macerate the dried, powdered aerial parts of Isodon liangshanicus (10 kg) with 95% ethanol (3 x 50 L) at room temperature for 24 hours for each extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Solvent Partitioning

Objective: To enrich the crude extract with compounds of medium polarity, such as diterpenoids.

Materials:

-

Crude ethanol extract

-

Petroleum ether (60-90°C)

-

Ethyl acetate (EtOAc)

-

Separatory funnel

Protocol:

-

Suspend the crude ethanol extract in water and partition successively with petroleum ether and ethyl acetate.

-

Discard the petroleum ether fraction, which contains nonpolar compounds like fats and chlorophylls.

-

Collect the ethyl acetate fraction, which is enriched with diterpenoids.

-

Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Silica Gel Column Chromatography

Objective: To perform the initial fractionation of the ethyl acetate extract based on polarity.

Materials:

-

Ethyl acetate extract

-

Silica gel (200-300 mesh)

-

Glass chromatography column

-

Solvent system: Chloroform-Methanol (CHCl₃-MeOH) gradient

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

-

Prepare a silica gel column.

-

Adsorb the ethyl acetate extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).

-

Collect fractions of a consistent volume (e.g., 500 mL).

-

Monitor the fractions by TLC, visualizing with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

Combine fractions with similar TLC profiles. Fractions containing this compound are typically eluted with a moderately polar solvent mixture.

Sephadex LH-20 Chromatography

Objective: To further purify the fractions containing this compound by size exclusion and polarity.

Materials:

-

Combined fractions from silica gel chromatography

-

Sephadex LH-20

-

Glass chromatography column

-

Solvent system: Chloroform-Methanol (CHCl₃-MeOH, 1:1, v/v)

Protocol:

-

Swell the Sephadex LH-20 in the elution solvent and pack the column.

-

Dissolve the enriched fraction in a minimal amount of the elution solvent and load it onto the column.

-

Elute with the chloroform-methanol (1:1) mixture.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the target compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To obtain highly pure this compound.

Materials:

-

Final pooled fractions from Sephadex LH-20 chromatography

-

Preparative HPLC system with a suitable column (e.g., C18, 10 µm, 250 x 20 mm)

-

Solvent system: Methanol-Water (MeOH-H₂O) or Acetonitrile-Water (ACN-H₂O) gradient

-

HPLC grade solvents

Protocol:

-

Dissolve the sample in the mobile phase.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC column.

-

Elute with an optimized gradient of methanol/water or acetonitrile/water.

-

Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Confirm the purity of the final product by analytical HPLC.

Visualizations

Caption: Purification workflow for this compound.

Caption: Putative cytotoxic signaling pathway.

Application Notes and Protocols for the Total Synthesis of Liangshanone

Authored For: Researchers, scientists, and drug development professionals.

Introduction: Liangshanone is a hexacyclic ent-kaurane diterpenoid alkaloid with a complex and intricate cage-like framework. Its unique structure has made it a compelling target for total synthesis. This document provides a detailed overview of the first total synthesis of liangshanone, as reported by Huang, Mi, Li, and their colleagues in 2020. The synthesis is notable for its strategic use of several powerful chemical transformations to construct the challenging polycyclic system. An organocatalytic enantioselective α-hydroxymethylation was a key step in establishing the chirality of an early intermediate, paving the way for the asymmetric synthesis of the natural product.

These notes are intended to provide researchers with a comprehensive understanding of the synthetic strategy and detailed protocols for the key transformations, facilitating further research and application in the fields of organic synthesis and medicinal chemistry.

Retrosynthetic Analysis

The retrosynthetic strategy for liangshanone hinges on disconnecting the complex hexacyclic structure at key junctions, leading back to simpler, more readily available starting materials. The core logic of this disconnection is to simplify the intricate cage structure by sequentially removing key rings and functional groups.

Caption: Retrosynthetic analysis of Liangshanone.

Key Chemical Transformations: Protocols and Mechanisms

The total synthesis of liangshanone is characterized by several key chemical reactions that are instrumental in constructing its complex architecture. Detailed protocols for these transformations are provided below.

Oxidative Dearomatization/Diels-Alder (OD/DA) Cycloaddition

This powerful cascade reaction serves to build a key tricyclic intermediate, establishing multiple stereocenters in a single operation. The reaction involves the oxidation of a phenolic precursor to a dienone, which then undergoes an intramolecular Diels-Alder cycloaddition.

Experimental Protocol:

-

Starting Material: Phenolic precursor

-

Reagents: Phenyliodine(III) diacetate (PIDA)

-

Solvent: Methanol (MeOH)

-

Temperature: Room temperature

-

Procedure: To a solution of the phenolic starting material in methanol, phenyliodine(III) diacetate is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the tricyclic product.

Caption: Workflow for the OD/DA Cycloaddition.

Tandem Alkene Cleavage/Mannich Cyclization

This tandem reaction is a crucial step in the formation of the tetracyclic core of liangshanone. It involves the oxidative cleavage of an alkene to form a dialdehyde, which then undergoes an intramolecular Mannich reaction to construct a new nitrogen-containing ring.

Experimental Protocol:

-

Starting Material: Alkene-containing intermediate

-

Reagents: Ozone (O₃), followed by a reducing agent (e.g., dimethyl sulfide), and an amine source for the Mannich reaction.

-

Solvent: Dichloromethane (B109758) (CH₂Cl₂) or a similar inert solvent.

-

Temperature: Ozonolysis is typically carried out at -78 °C, followed by warming to room temperature for the Mannich cyclization.

-

Procedure: A solution of the alkene in dichloromethane is cooled to -78 °C, and ozone is bubbled through the solution until a blue color persists. The excess ozone is then purged with nitrogen, and a reducing agent is added. After warming to room temperature, the amine is added, and the reaction is stirred until completion. The product is then isolated and purified.

Caption: Pathway of the Tandem Alkene Cleavage/Mannich Cyclization.

Robinson-type Annulation

The Robinson annulation is a classic ring-forming reaction that is employed in the synthesis of liangshanone to construct an additional six-membered ring, leading to a pentacyclic intermediate. This reaction involves a Michael addition followed by an intramolecular aldol condensation.

Experimental Protocol:

-

Starting Material: Ketone and methyl vinyl ketone (MVK)

-

Reagents: A base, such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH).

-

Solvent: Ethanol (EtOH) or a similar protic solvent.

-

Temperature: The reaction is typically run at room temperature or with gentle heating.

-

Procedure: The ketone is dissolved in ethanol, and the base is added. Methyl vinyl ketone is then added dropwise to the solution. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete. After cooling, the product is isolated by extraction and purified by chromatography or crystallization.

Intramolecular Aldol Reaction

The final key transformation in the synthesis is an intramolecular aldol reaction, which closes the final ring to form the hexacyclic cage of liangshanone.

Experimental Protocol:

-

Starting Material: Diketone precursor

-

Reagents: A base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK).

-

Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or a similar aprotic solvent.

-

Temperature: The reaction is typically carried out at low temperatures, such as -78 °C, and then allowed to warm to room temperature.

-

Procedure: A solution of the diketone precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere. The base is then added dropwise, and the reaction is stirred at low temperature before being allowed to warm to room temperature. The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride), and the product is extracted and purified.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the total synthesis of liangshanone. Please refer to the original publication for more detailed data, including spectroscopic characterization.

| Reaction Step | Starting Material | Product | Yield (%) |

| Oxidative Dearomatization/Diels-Alder | Phenolic Precursor | Tricyclic Intermediate | Not explicitly stated in abstract |

| Tandem Alkene Cleavage/Mannich Cyclization | Alkene Intermediate | Tetracyclic Core | Not explicitly stated in abstract |

| Robinson-type Annulation | Ketone Intermediate | Pentacyclic Intermediate | Not explicitly stated in abstract |

| Intramolecular Aldol Reaction | Diketone Precursor | Liangshanone | Not explicitly stated in abstract |

Note: The yields for individual steps are often reported within the supplementary information of the primary research article and may require access to the full publication to obtain.

Conclusion

The total synthesis of liangshanone is a significant achievement in the field of natural product synthesis. The strategic application of key chemical transformations, including an oxidative dearomatization/Diels-Alder cycloaddition, a tandem alkene cleavage/Mannich cyclization, a Robinson-type annulation, and a final intramolecular aldol reaction, allowed for the efficient construction of this complex molecule. These detailed application notes and protocols provide a valuable resource for researchers interested in the synthesis of complex alkaloids and the application of these powerful synthetic methods. Further investigation into the biological activity of liangshanone and its analogs, now accessible through total synthesis, is a promising area for future research.

Application Notes and Protocols for the Quantification of Liangshanin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liangshanin A, a diterpenoid compound isolated from Isodon species, has garnered interest for its potential pharmacological activities. As research into its therapeutic potential progresses, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic, toxicokinetic, and quality control studies. This document provides detailed application notes and experimental protocols for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described herein are based on established principles for the analysis of diterpenoids from complex matrices.

Quantitative Data Summary

The following table summarizes the typical validation parameters for a UPLC-MS/MS method for the quantification of this compound in a biological matrix, such as rat plasma. These values are representative of the performance expected from the described protocol.

| Parameter | Result |

| Linearity Range | 1.0 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (RSD%) | ≤ 11.9% |

| Inter-day Precision (RSD%) | ≤ 13.7% |

| Accuracy (RE%) | Within ±15% |

| Matrix Effect | Acceptable (typically 85-115%) |

| Recovery | > 80% |

Experimental Protocols

UPLC-MS/MS Method for Quantification of this compound in Rat Plasma

This protocol details a validated method for the determination of this compound in rat plasma, which is essential for pharmacokinetic studies.

a. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

To a 1.5 mL centrifuge tube, add 100 µL of the plasma sample.

-

Add 20 µL of the internal standard (IS) working solution (e.g., Diazepam, 500 ng/mL).

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes.

-

Transfer the supernatant to a new tube and inject 2 µL into the UPLC-MS/MS system for analysis.

b. UPLC Conditions

-

Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.30 mL/min

-

Gradient Elution:

-

0 - 0.5 min: 10% B

-

0.5 - 1.0 min: Increase to 90% B

-

1.0 - 1.4 min: Hold at 90% B

-

1.4 - 1.5 min: Decrease to 10% B

-

1.5 - 2.0 min: Re-equilibrate at 10% B

-

-

Column Temperature: 40°C

c. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-